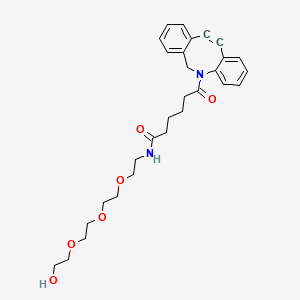

![molecular formula C9H17N B2554241 7-Methyl-1-azaspiro[3.5]nonane CAS No. 2402830-43-5](/img/structure/B2554241.png)

7-Methyl-1-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Methyl-1-azaspiro[3.5]nonane” is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.24 . The compound is stored at a temperature of 4°C and is in liquid form . The IUPAC name for this compound is (4s,7s)-7-methyl-1-azaspiro[3.5]nonane .

Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Azetidine . High-quality images of the 3D molecular structure of “this compound” have been created .

Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . The boiling point is 186.1±8.0 °C at 760 mmHg . The compound has a molar refractivity of 38.7±0.4 cm3 . It has 1 H bond acceptor and 1 H bond donor .

Scientific Research Applications

Chemical Synthesis and Biological Activity

7-Methyl-1-azaspiro[3.5]nonane, as part of the broader family of spiroaminals and azaspirocyclic compounds, is involved in various chemical syntheses and displays significant biological activities. These compounds are notable for their unique structural configurations and biological relevance. Sinibaldi and Canet (2008) highlight the significance of spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, in both natural and synthetic products that demonstrate considerable biological activities. Their study emphasizes the challenging yet intriguing nature of synthesizing these compounds due to their complex structures and potential applications (Sinibaldi & Canet, 2008).

Synthesis Techniques

The synthesis of spirocyclic compounds, including variations of this compound, is a significant area of study. Gurry, McArdle, and Aldabbagh (2015) describe a synthesis approach for 2-oxa-7-azaspiro[3.5]nonane, using spirocyclic oxetanes and oxidative cyclizations. This process illustrates the intricate methods required to create these complex molecules (Gurry, McArdle, & Aldabbagh, 2015). Additionally, Sukhorukov et al. (2008) discuss the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into the catalytic hydrogenation and mechanistic aspects of synthesizing related compounds (Sukhorukov et al., 2008).

Applications in Biological and Medicinal Chemistry

In the realm of medicinal chemistry, the structure of this compound and its derivatives are utilized in the development of various bioactive compounds. For example, Matsuda et al. (2018) explored the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, which showed promising results in glucose lowering effects in diabetic rats, demonstrating the potential medical applications of these compounds (Matsuda et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

- The role of FAAH is to regulate the levels of these signaling molecules, which play a role in pain modulation, inflammation, and other physiological processes .

- Elevated endocannabinoids can modulate pain perception, reduce inflammation, and affect mood and appetite .

- Inhibition of FAAH by 7-Methyl-1-azaspiro[3.5]nonane leads to increased endocannabinoid availability, influencing ECS-mediated processes .

- These properties impact bioavailability , determining how much of the compound reaches its target site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- this compound is likely absorbed through the gastrointestinal tract. It may distribute to various tissues, including the brain due to its lipophilic nature. Metabolism occurs primarily in the liver, where it may undergo phase I and phase II reactions. Elimination occurs via urine and feces.

Result of Action

Action Environment

Properties

IUPAC Name |

7-methyl-1-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUQHGSEBIIFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2554159.png)

![methyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2554162.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)